4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide
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Description
4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide is a useful research compound. Its molecular formula is C18H16FN5OS and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
AZ 1729, also known as N-[3-[2-(diaminomethylideneamino)-4-methyl-1,3-thiazol-5-yl]phenyl]-4-fluorobenzamide or 4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide, is a potent activator of the free fatty acid 2 receptor (FFA2) . FFA2 is a G protein-coupled receptor that plays a significant role in various physiological processes .
Mode of Action
AZ 1729 acts as a direct allosteric agonist and as a positive allosteric modulator . This means that AZ 1729 increases the activity of the endogenously produced short chain fatty acid propionate in Gi-mediated pathways .
Biochemical Pathways
AZ 1729 affects the signaling pathways of the physiological roles of FFA2 . It inhibits forskolin-induced cAMP increase and stimulates 35SGTPγS binding in biochemical assays . In functional assays, it displays positive allosteric modulation of FFA-induced Gi signaling and negative allosteric modulation of FFA-induced Gq/G11 signaling .
Result of Action
AZ 1729 has been shown to inhibit isoproterenol-induced lipolysis in mouse adipocytes . It can also induce migration of human neutrophils . These effects indicate that AZ 1729 can have significant molecular and cellular effects through its action on the FFA2 receptor.
Biochemical Analysis
Biochemical Properties
AZ 1729 selectively enhances G i -mediated signaling (G i -biased ligand), but not at those transduced by G q /G 11 pathway . It inhibits forskolin-induced cAMP increase and stimulates 35 SGTPγS binding in biochemical assays . AZ 1729 binds at an allosteric binding site .
Cellular Effects
AZ 1729 has been shown to inhibit the lipolytic effect of isoproterenol and induce migration of human neutrophils in vitro . This suggests that AZ 1729 can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of AZ 1729 involves its binding at an allosteric site . In functional assays, AZ 1729 displays positive allosteric modulation of FFA-induced G i signaling and negative allosteric modulation of FFA-induced G q /G 11 signaling .
Properties
IUPAC Name |
N-[3-[2-(diaminomethylideneamino)-4-methyl-1,3-thiazol-5-yl]phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c1-10-15(26-18(22-10)24-17(20)21)12-3-2-4-14(9-12)23-16(25)11-5-7-13(19)8-6-11/h2-9H,1H3,(H,23,25)(H4,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULFYSCAJVTAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N=C(N)N)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.